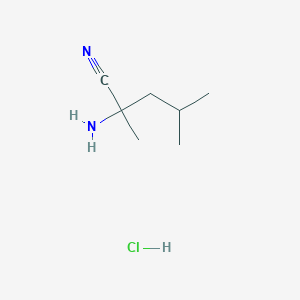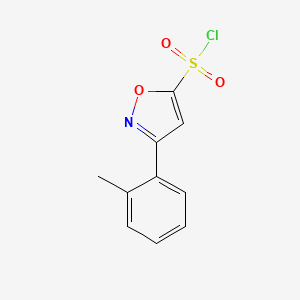
3-(2-Methylphenyl)-1,2-oxazole-5-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylphenyl)-1,2-oxazole-5-sulfonyl chloride is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a sulfonyl chloride group attached to the oxazole ring, which is further substituted with a 2-methylphenyl group. It is a versatile intermediate used in various chemical reactions and has applications in different fields such as medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 2-methylphenyl oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 2-Methylphenyl oxazole
Reagent: Chlorosulfonic acid
Reaction Conditions: The reaction is usually performed at low temperatures to prevent decomposition and side reactions. The mixture is stirred for several hours until the reaction is complete.
Product Isolation: The product is isolated by neutralizing the reaction mixture with a base, followed by extraction and purification using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
3-(2-Methylphenyl)-1,2-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Sulfonamides: Formed by nucleophilic substitution with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Coupled Products: Formed by coupling reactions with other aromatic compounds.
科学研究应用
3-(2-Methylphenyl)-1,2-oxazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its reactive sulfonyl chloride group.
Biological Studies: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein modification.
作用机制
The mechanism of action of 3-(2-Methylphenyl)-1,2-oxazole-5-sulfonyl chloride is primarily based on its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, reacting with nucleophilic sites on target molecules. This leads to the formation of covalent bonds and the modification of the target molecule’s structure and function. The compound can inhibit enzyme activity by reacting with active site residues, thereby blocking substrate binding and catalysis.
相似化合物的比较
Similar Compounds
3-(2-Methylphenyl)-2-selenoxo-2,3-dihydroquinazolin-4(1H)-one: This compound has a similar structure but contains a selenoxo group instead of a sulfonyl chloride group.
3-(2-Methylphenyl)-1,2-oxazole-5-sulfonamide: This compound is a sulfonamide derivative of the oxazole ring, differing by the presence of an amide group instead of a chloride.
Uniqueness
3-(2-Methylphenyl)-1,2-oxazole-5-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows for a wide range of chemical modifications. This reactivity makes it a valuable intermediate in organic synthesis and medicinal chemistry, enabling the development of diverse compounds with various biological activities.
属性
分子式 |
C10H8ClNO3S |
|---|---|
分子量 |
257.69 g/mol |
IUPAC 名称 |
3-(2-methylphenyl)-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C10H8ClNO3S/c1-7-4-2-3-5-8(7)9-6-10(15-12-9)16(11,13)14/h2-6H,1H3 |
InChI 键 |
NOQXNYVALSYZTB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=NOC(=C2)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


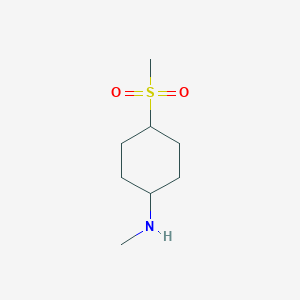
![{1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13225495.png)
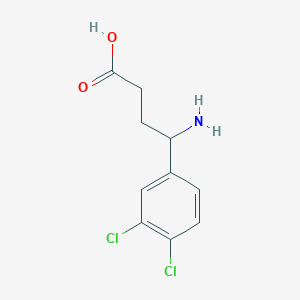

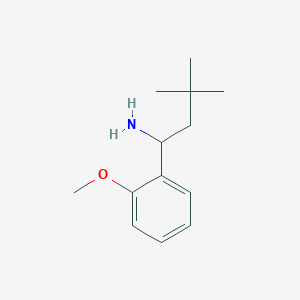
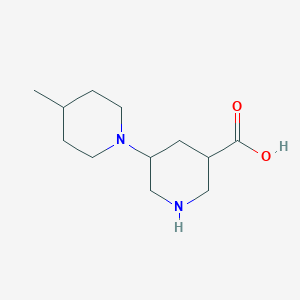
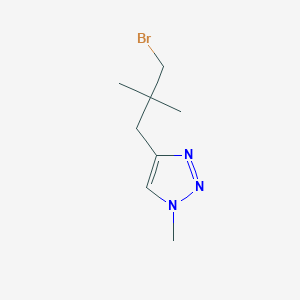
amine](/img/structure/B13225538.png)
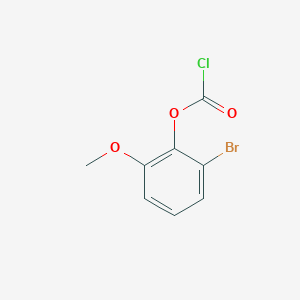

amine](/img/structure/B13225563.png)
![Methyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B13225570.png)
![2-(Chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B13225582.png)
